Cellobionic acid Cellobionic acid Cellobionic acid is a disaccharide consisting beta-D-glucosyl and D-gluconic acid residues joined by a (1->4)-linkage. It has a role as a metabolite. It is a disaccharide and a carbohydrate acid. It derives from a cellobiose. It is a conjugate acid of a cellobionate.
Brand Name: Vulcanchem
CAS No.: 534-41-8
VCID: VC21074753
InChI: InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1
SMILES: C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O
Molecular Formula: C12H22O12
Molecular Weight: 358.3 g/mol

Cellobionic acid

CAS No.: 534-41-8

Cat. No.: VC21074753

Molecular Formula: C12H22O12

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

Cellobionic acid - 534-41-8

Specification

CAS No. 534-41-8
Molecular Formula C12H22O12
Molecular Weight 358.3 g/mol
IUPAC Name (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
Standard InChI InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1
Standard InChI Key JYTUSYBCFIZPBE-ZNLUKOTNSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O
SMILES C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Introduction

Chemical Structure and Properties

Cellobionic acid is a disaccharide consisting of beta-D-glucosyl and D-gluconic acid residues joined by a (1->4)-linkage . This specific structural arrangement contributes to its unique chemical behaviors and potential applications.

Table 1: Physical and Chemical Properties of Cellobionic Acid

PropertyValueNote
Chemical FormulaC₁₂H₂₂O₁₂
Molecular Weight358.3 g/mol
CAS Number534-41-8
Boiling Point864.7±65.0 °CPredicted value
Density1.79±0.1 g/cm³Predicted value
Storage ConditionsHygroscopic, requires refrigeration under inert atmosphere
Chemical ClassificationDisaccharide, carbohydrate acid
RelationshipConjugate acid of cellobionate, functionally related to cellobiose

From a chemical perspective, cellobionic acid possesses characteristics of both a disaccharide and a carboxylic acid, which contributes to its diverse functionality in biological systems and industrial applications . The compound can exist in various forms, including the free acid and its ammonium salt, with the latter being more commonly available for commercial and research purposes .

Biosynthesis and Production Methods

Sustainable Biosynthesis from Starch

Recent research has developed innovative methods for cellobionic acid production using more cost-effective starting materials. Traditional methods relied on expensive cellobiose as a substrate, but newer approaches have demonstrated sustainable production from starch using artificial in vitro synthetic enzymatic biosystems (ivSEBS) .

The ivSEBS approach for cellobionic acid synthesis consists of two integrated modules:

  • Cellobionic acid-synthesis module: Responsible for producing cellobionic acid from starch and gluconic acid using a phosphorylase-and-phosphorylase cascade .

    • Alpha-glucan phosphorylase (αGP) phosphorylates an anhydroglucose unit of maltodextrin to produce glucose-1-phosphate in the presence of phosphate .

    • Cellobionic acid is then synthesized from glucose-1-phosphate and gluconic acid by cellobionic acid phosphorylase (CBAP) with phosphate release .

  • Gluconic acid-supply module: Provides gluconic acid for the CBA-synthesis module through a three-enzyme catalyzed starch-to-gluconic acid bioprocess .

    • Alpha-glucosidase (αG) hydrolyzes maltodextrin chains to produce glucose .

    • Glucose oxidase (GOX) oxidizes glucose into glucono-1,5-lactone and hydrogen peroxide .

    • Glucono-1,5-lactone spontaneously hydrolyzes into gluconic acid and enters the CBA-synthesis module .

    • Catalase (CAT) degrades hydrogen peroxide into water and oxygen .

This innovative approach has demonstrated significant results in laboratory settings. Under optimized conditions, researchers achieved a concentration of 6.2 g/L cellobionic acid from an initial 10 g/L maltodextrin, with a starch-to-cellobionic acid molar conversion rate of 60% . When scaled up, the process yielded 21.2 g/L cellobionic acid from 50 g/L maltodextrin, demonstrating its potential for industrial applications .

Production Using Engineered Microorganisms

Another innovative approach involves the production of cellobionic acid directly from cellulose using engineered fungal strains with exogenous enzyme additions. Researchers have developed an engineered strain of Neurospora crassa (F5Δace-1Δcre-1ΔndvB) capable of producing cellobionic acid directly from cellulose without requiring additional cellulases .

In this system:

The process was optimized by evaluating various parameters including pH, buffer composition, and the timing of laccase and redox mediator addition . The results demonstrated that acidic conditions (pH 6) were optimal for the CDH-ABTS-laccase system, with complete conversion achieved within 24 hours and an approximate 1:1 molar conversion of cellobiose to cellobionic acid .

Traditional Production Methods

Historically, cellobionic acid has been produced through ozonization of cellobiose . This method, while effective, has faced economic challenges due to the high cost of the cellobiose substrate, estimated at approximately $1500/kg compared to $1/kg for maltodextrin used in newer methods .

Enzymatic Metabolism

Cellobionic Acid Phosphorylase Structure

Cellobionic acid phosphorylase (CBAP) plays a crucial role in the metabolism of cellobionic acid in microorganisms. This enzyme catalyzes the degradation of cellobionic acid to produce compounds suitable for further metabolism and fermentation, essentially serving as a missing link between oxidative cellulose degradation and bioethanol fermentation pathways .

In 2015, researchers revealed the three-dimensional structure of CBAP isolated from marine bacteria using X-ray crystallography, providing important insights into its mechanism of action . The study determined that the active site of CBAP is located near the dimer interface of the enzyme . At subsite +1, the carboxylate group of gluconic acid and cellobionic acid is recognized by specific amino acid residues, namely Arg-609 and Lys-613 . Additionally, one residue from the neighboring protomer (Gln-190) is involved in the carboxylate recognition of gluconic acid .

Mechanism of Action

Mutational analysis has confirmed that the identified residues (Arg-609, Lys-613, and Gln-190) are critical for binding and catalyzing reactions with aldonic and uronic acid acceptors . This study provided molecular insights into the energetically efficient metabolic pathway of oxidized sugars that links the oxidative cellulolytic pathway to glycolytic and pentose phosphate pathways in cellulolytic microbes .

Three cellobionic acid phosphorylases from cellulolytic microbes have been characterized:

  • XCC4077 from Xanthomonas campestris

  • NCU09425 from Neurospora crassa

  • Sde_0906 from Saccharophagus degradans

Among these, XCC4077 demonstrates the highest turnover number (kcat) value for gluconic acid, which is 1.18 to 1.33 times higher than the other two enzymes . The Michaelis−Menten kinetic constant (Km) and turnover number (kcat) for glucose-1-phosphate were determined to be 0.92 mM and 81.5 S^-1, respectively .

ManufacturerProduct NumberPackagingPrice (USD)
TRCC25485010 mg$180
Usbiological2969085 mg$496
Medical Isotopes, Inc.5548510 mg$675
Medical Isotopes, Inc.55485100 mg$2,400
Biosynth CarbosynthOC6166525 mg$400

Data as of December 16, 2021

The high cost of commercial cellobionic acid highlights the importance of the research into more economical production methods, such as the starch-based ivSEBS approach that utilizes less expensive starting materials .

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